Dichloromannitol
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Overview
Description
Dichloromannitol is a chemical compound derived from mannitol, a naturally occurring six-carbon sugar alcohol. Mannitol is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . This compound, as its name suggests, is a chlorinated derivative of mannitol, where two hydrogen atoms are replaced by chlorine atoms. This modification imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloromannitol typically involves the chlorination of mannitol. One common method is the reaction of mannitol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the mannitol molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Dichloromannitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding chlorinated aldehydes or ketones.
Reduction: Reduction reactions can convert this compound back to mannitol or other reduced forms.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Mannitol or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Dichloromannitol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of resins, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dichloromannitol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The chlorinated groups in this compound can form hydrogen bonds and other interactions with biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Mannitol: The parent compound, widely used as a sweetener and in medical applications.
Chloromannitol: A mono-chlorinated derivative of mannitol.
Dichloromethane: A chlorinated solvent with different properties and applications.
Uniqueness
Dichloromannitol is unique due to its dual chlorination, which imparts distinct chemical properties compared to mannitol and other chlorinated derivatives. This makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
7251-85-6 |
---|---|
Molecular Formula |
C6H12Cl2O4 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
1,6-dichlorohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |
InChI Key |
VSYOJRJNYPFTHS-UHFFFAOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)Cl |
Canonical SMILES |
C(C(C(C(C(CCl)O)O)O)O)Cl |
Origin of Product |
United States |
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